molecular formula C34H58Cl6N10O B1208432 Olanexidine hydrochloride hydrate CAS No. 218282-71-4

Olanexidine hydrochloride hydrate

Cat. No.: B1208432
CAS No.: 218282-71-4
M. Wt: 835.6 g/mol
InChI Key: PMKCJSVTNJUCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olanexidine hydrochloride hydrate is a monobiguanide compound known for its potent antimicrobial properties. It is particularly effective against a wide range of bacteria, especially Gram-positive bacteria. This compound is often used in medical settings as a topical antiseptic to prevent infections during surgical procedures and catheter insertions .

Biochemical Analysis

Biochemical Properties

Olanexidine hydrochloride hydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to bacterial surface molecules such as lipopolysaccharides and lipoteichoic acids, disrupting the cell membranes of bacteria like Escherichia coli and Staphylococcus aureus . This interaction leads to the irreversible leakage of intracellular components, exerting bacteriostatic and bactericidal effects . Additionally, at high concentrations, this compound aggregates cells through a protein-denaturing effect .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It disrupts membrane integrity, leading to the leakage of intracellular components and cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances membrane permeability in Escherichia coli and disrupts the membrane integrity of Staphylococcus aureus . These effects result in the bacteriostatic and bactericidal activities of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the cell membrane, disrupting its integrity, and causing the irreversible leakage of intracellular components . This compound interacts with bacterial surface molecules, such as lipopolysaccharides and lipoteichoic acids, leading to membrane disruption . At high concentrations, this compound denatures proteins, further contributing to its bactericidal effects . These interactions result in the inhibition of bacterial growth and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its antimicrobial activity over extended periods, making it a reliable antiseptic . Its efficacy may decrease over time due to degradation and environmental factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without causing cell death . At higher doses, this compound exerts bactericidal effects, leading to cell death . Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes oxidative one-carbon cleavage of its octyl side chain in liver microsomes, leading to its metabolism . This metabolic process affects the compound’s activity and efficacy, influencing its role in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its antimicrobial activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic use.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound targets specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . This localization enhances its antimicrobial effects, making it an effective antiseptic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of olanexidine hydrochloride hydrate involves the reaction of 1-(3,4-dichlorobenzyl)-5-octylbiguanide with hydrochloric acid in the presence of water. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired hydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Chemical Reactions Analysis

Types of Reactions: Olanexidine hydrochloride hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Olanexidine hydrochloride hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Olanexidine hydrochloride hydrate is unique in its ability to effectively target and disrupt the cell membranes of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Its mechanism of action, involving both membrane disruption and protein denaturation, sets it apart from other similar compounds .

Properties

IUPAC Name

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKCJSVTNJUCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58Cl6N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176237
Record name Olanexidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218282-71-4
Record name Olanexidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanexidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLANEXIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanexidine hydrochloride hydrate
Reactant of Route 2
Olanexidine hydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
Olanexidine hydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
Olanexidine hydrochloride hydrate
Reactant of Route 5
Olanexidine hydrochloride hydrate
Reactant of Route 6
Olanexidine hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.